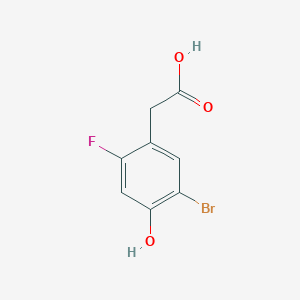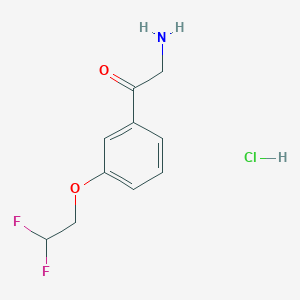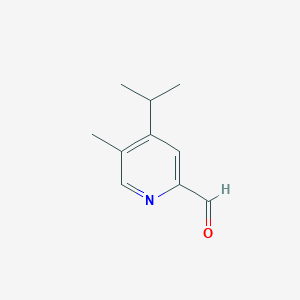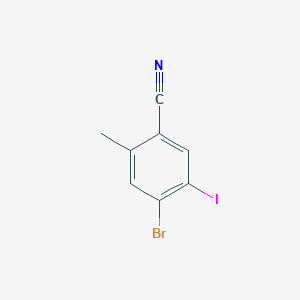
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide typically involves multiple steps:
Formation of the tert-butoxy group: This can be achieved by reacting a suitable precursor with tert-butyl alcohol under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Formation of the benzamide core: The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tert-butoxy group.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: The aromatic ring in the benzamide core may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmacological agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)propionamide: Similar structure but with a propionamide group.
Uniqueness
The uniqueness of 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C25H34N2O2 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]-4-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C25H34N2O2/c1-25(2,3)29-22-16-13-20(14-17-22)24(28)26-23-11-6-5-9-19(23)12-15-21-10-7-8-18-27(21)4/h5-6,9,11,13-14,16-17,21H,7-8,10,12,15,18H2,1-4H3,(H,26,28) |
Clave InChI |
ZZLOHZZLDYBRMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CCC3CCCCN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


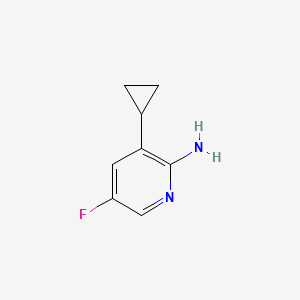
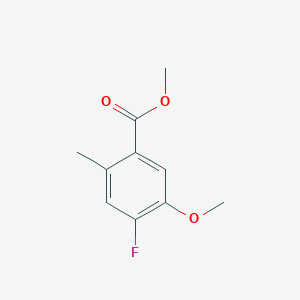
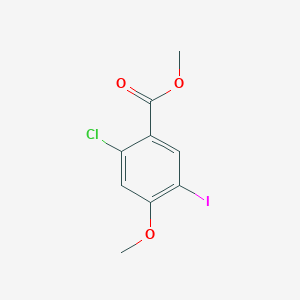
![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)
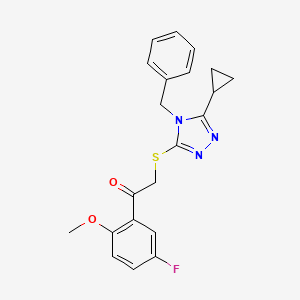
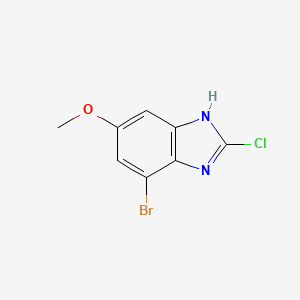

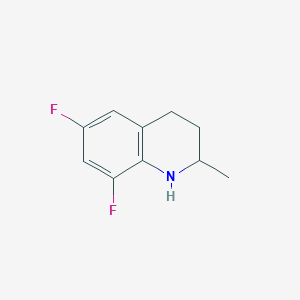
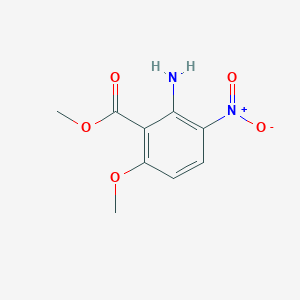
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)
